molecular formula C11H11ClN4O2S B2945048 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2176070-18-9

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2945048
CAS RN: 2176070-18-9
M. Wt: 298.75
InChI Key: PECWAWOERPQPJA-UHFFFAOYSA-N
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Description

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Microwave-assisted synthesis has been applied to efficiently produce nitrogen and sulfur-containing heterocyclic compounds, demonstrating the method's utility in creating pharmacologically active azetidinones and thiazolidinones, which were evaluated for antibacterial and antifungal activities (Mistry & Desai, 2006).

Transition-Metal-Catalyzed Denitrogenative Transformations

Transition-metal catalysis has been employed to decompose electron-deficient triazoles, forming synthetically useful intermediates for the construction of nitrogen-based heterocycles. These processes include transannulation and insertion reactions, showcasing the versatility of triazoles in synthetic chemistry (Anbarasan, Yadagiri, & Rajasekar, 2014).

Copper-Catalyzed Synthesis of N-Sulfonyl-Triazoles

Copper catalysis facilitates the selective synthesis of N-sulfonyl-1,2,3-triazoles, highlighting the role of sulfonyl azides in azide-alkyne cycloaddition reactions. This method provides a straightforward approach to accessing sulfonyl triazoles, important for further synthetic applications (Yoo et al., 2007).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

The reactivity of sulfonyl-1,2,3-triazoles with allenes under nickel(0) catalysis produces isopyrroles, which are further transformed into polysubstituted pyrroles. This process exemplifies the utility of triazole derivatives in the regioselective synthesis of complex heterocyclic structures (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECWAWOERPQPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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